Enantiomeric Identity Determines Oxiracetam Synthetic Route Viability
(R)-4-Hydroxypyrrolidin-2-one is explicitly designated as the (R)-enantiomer intermediate required for Oxiracetam preparation, whereas the (S)-enantiomer (CAS 68108-18-9) is not documented for this critical application . The racemic mixture (±)-4-hydroxy-2-pyrrolidinone (CAS 25747-41-5) would introduce a 50% stereochemical impurity into the Oxiracetam synthesis pathway, necessitating costly chiral resolution steps that erode process economics [1]. Oxiracetam itself is a defined single-enantiomer pharmaceutical agent, and regulatory requirements mandate that chiral drug substances be manufactured with stereospecific intermediates to ensure enantiomeric purity of the final active pharmaceutical ingredient (API) .
| Evidence Dimension | Suitability as Oxiracetam synthetic intermediate |
|---|---|
| Target Compound Data | Designated (R)-enantiomer intermediate; required for stereospecific Oxiracetam synthesis |
| Comparator Or Baseline | (S)-enantiomer: Not designated for Oxiracetam synthesis; Racemate (CAS 25747-41-5): Contains 50% unwanted (S)-enantiomer |
| Quantified Difference | 100% (R)-enantiomer identity vs. 0% (R)-enantiomer for (S)-form; 50% stereochemical impurity for racemate |
| Conditions | Oxiracetam manufacturing per industrial protocols and pharmacopoeial specifications |
Why This Matters
Procurement of the incorrect enantiomer or racemate for Oxiracetam synthesis directly invalidates the manufacturing process, requiring costly rework or resulting in off-specification API that cannot meet regulatory enantiomeric purity thresholds.
- [1] ChemicalBook. (R)-4-羟基-2-吡咯酮: Oxiracetam Key Intermediate Application. Retrieved 2026. View Source
